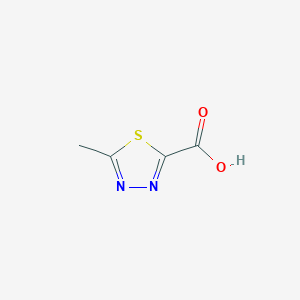
Fmoc-L-alpha-aminosuberic acid
Vue d'ensemble
Description
Fmoc-L-alpha-aminosuberic acid is a compound with the molecular formula C23H25NO6 and a molecular weight of 411.45 . It appears as a white to off-white powder . The compound is also known by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanedioic acid .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids like Fmoc-L-alpha-aminosuberic acid has been reported in the literature . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The Fmoc-L-alpha-aminosuberic acid molecule contains a total of 57 bonds. There are 32 non-H bonds, 15 multiple bonds, 11 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-alpha-aminosuberic acid has a melting point of 154 - 159 °C . Its optical rotation is [a]20D = -1.5 ± 0.5 ° (C=1 in MeOH) .Applications De Recherche Scientifique
Self-Assembly and Morphology Control
Fmoc-L-alpha-aminosuberic acid, like other Fmoc protected single amino acids, has been shown to self-assemble into various structures . These structures have unique properties and serve as excellent bio-organic scaffolds for diverse applications . The self-assembly process is controlled by environmental parameters, allowing for the design of distinct micro/nanostructures .
Bio-Organic Scaffolds
The self-assembled structures of Fmoc-L-alpha-aminosuberic acid can serve as bio-organic scaffolds . These scaffolds can be used in various fields, including tissue engineering and drug delivery .
Functional Materials
The ease of synthesis and the unique properties of the self-assembled structures make Fmoc-L-alpha-aminosuberic acid a good candidate for the development of functional materials . These materials can be used in a wide range of applications, from electronics to biomedicine .
Synthetic Convenience
The smaller assembly units of Fmoc-L-alpha-aminosuberic acid enable synthetic convenience . This makes it a potentially more accessible option for researchers and industries .
Morphological Transitions
Fmoc-L-alpha-aminosuberic acid can undergo controlled morphological transitions through solvent variation . This ability to control the morphologies of the self-assembled structures can be highly beneficial in the design of functional materials .
Crystalline Structures
Fmoc-L-alpha-aminosuberic acid can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These crystalline structures can have various applications in materials science .
Mécanisme D'action
Target of Action
The primary target of Fmoc-L-alpha-aminosuberic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-L-alpha-aminosuberic acid interacts with its targets by forming a carbamate bond with the amine group of amino acids . This bond is formed when the amine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a common method for introducing the Fmoc group . The resulting bond protects the amine group from unwanted side reactions and polymerization during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-alpha-aminosuberic acid is the synthesis of peptides . The compound enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . The use of Fmoc chemistry in this pathway has been a major advancement in life science research .
Pharmacokinetics
The pharmacokinetics of Fmoc-L-alpha-aminosuberic acid are primarily related to its role in peptide synthesis. The compound is stable under coupling reaction conditions and is easily cleaved, minimizing unwanted side reactions and epimerization . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Result of Action
The result of Fmoc-L-alpha-aminosuberic acid’s action is the successful synthesis of peptides. The compound allows for the selective formation of desired peptide bonds, achieving high peptide yield and purity . It also prevents unwanted side reactions and polymerization, ensuring the integrity of the synthesized peptides .
Action Environment
The action of Fmoc-L-alpha-aminosuberic acid is influenced by the environment in which peptide synthesis occurs. The compound is stable under a variety of conditions, making it suitable for use in most organic solvents .
Orientations Futures
The self-assembly of Fmoc protected single amino acids facilitates the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications . These materials can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries . Therefore, the study of Fmoc-L-alpha-aminosuberic acid and similar compounds is of great interest for future research and development in these areas .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAOCPQKEUWDNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660672 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-alpha-aminosuberic acid | |
CAS RN |
218457-76-2 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]octanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-aminosuberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)



![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)




